molecular formula C12H23NO3 B6319457 tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1808584-62-4

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B6319457
CAS No.: 1808584-62-4
M. Wt: 229.32 g/mol
InChI Key: LXOVPEAYTWFSBI-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a piperidine ring. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxymethylation reactions, often using formaldehyde or other suitable reagents.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions, using methylating agents such as methyl iodide.

    Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced through tert-butylation reactions, using tert-butyl chloride or tert-butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxymethyl and tert-butyl groups, play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-ethylpiperidine-1-carboxylate: Similar structure with an ethyl group instead of a methyl group.

    tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the stereochemistry of the compound can impact its interactions with other molecules and its overall biological activity.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-7-10(8-14)5-6-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVPEAYTWFSBI-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-59-8
Record name rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.